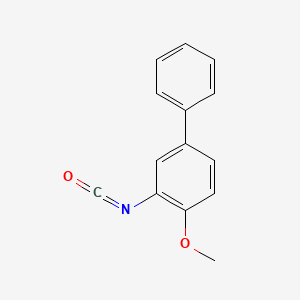

3-Isocyanato-4-methoxybiphenyl

Description

The exact mass of the compound 3-Isocyanato-4-methoxybiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Isocyanato-4-methoxybiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isocyanato-4-methoxybiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1-methoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-14-8-7-12(9-13(14)15-10-16)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVGPDSYJRMTFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393376 | |

| Record name | 3-Isocyanato-4-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-22-3 | |

| Record name | 3-Isocyanato-4-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isocyanato-4-methoxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Isocyanato-4-methoxybiphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-isocyanato-4-methoxybiphenyl, a key chemical intermediate. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into its synthesis, reactivity, and safe handling, grounded in established chemical principles.

Core Molecular Attributes

3-Isocyanato-4-methoxybiphenyl is an aromatic isocyanate featuring a biphenyl scaffold. The presence of the highly reactive isocyanate group makes it a valuable building block in organic synthesis, particularly for the introduction of a carbamate or urea linkage.

Key Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| IUPAC Name | 2-isocyanato-1-methoxy-4-phenylbenzene | [1] |

| CAS Number | 480439-22-3 | |

| SMILES | COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=O | [1] |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of 3-isocyanato-4-methoxybiphenyl can be approached through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary and logically sound approaches are the phosgenation of the corresponding amine and the Curtius rearrangement of a carboxylic acid derivative.

Pathway 1: From 3-Amino-4-methoxybiphenyl

The most direct industrial route to isocyanates involves the treatment of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This method is highly efficient but requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene.

The precursor, 3-amino-4-methoxybiphenyl, can be synthesized from a nitrated biphenyl precursor. The general workflow is outlined below.

Caption: Synthesis of 3-Isocyanato-4-methoxybiphenyl from the corresponding amine.

Experimental Protocol (Illustrative):

Step 1: Reduction of 3-Nitro-4-methoxybiphenyl to 3-Amino-4-methoxybiphenyl

-

In a reaction vessel, dissolve 3-nitro-4-methoxybiphenyl in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-4-methoxybiphenyl.[2][3][4]

Step 2: Phosgenation of 3-Amino-4-methoxybiphenyl (Caution: This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.)

-

Dissolve 3-amino-4-methoxybiphenyl in an inert solvent like toluene.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of phosgene or triphosgene in toluene to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine and appearance of the isocyanate peak).

-

Distill the solvent to obtain crude 3-isocyanato-4-methoxybiphenyl, which can be further purified by vacuum distillation.

Pathway 2: Curtius Rearrangement

The Curtius rearrangement is a powerful, phosgene-free method for converting a carboxylic acid into an isocyanate.[5][6][7] This reaction proceeds through an acyl azide intermediate and is known for its high functional group tolerance and retention of stereochemistry.[7][8]

Caption: Synthesis via the Curtius Rearrangement.

Experimental Protocol (Illustrative):

-

Acyl Azide Formation: Convert 3-carboxy-4-methoxybiphenyl to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The crude acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone) to form the acyl azide. Alternatively, the carboxylic acid can be directly converted to the acyl azide using diphenylphosphoryl azide (DPPA).[8][9]

-

Rearrangement: The acyl azide solution is carefully heated in an inert solvent (e.g., toluene). As the solution is heated, nitrogen gas evolves, and the acyl azide rearranges to form the isocyanate.[5]

-

Isolation: After the evolution of nitrogen ceases, the solvent is removed under reduced pressure to yield 3-isocyanato-4-methoxybiphenyl.

Chemical Reactivity and Applications

The synthetic utility of 3-isocyanato-4-methoxybiphenyl stems from the high electrophilicity of the isocyanate carbon atom. This makes it susceptible to attack by a wide range of nucleophiles. The electron-donating methoxy group and the extended conjugation of the biphenyl system can modulate this reactivity.

Core Reactivity

Isocyanates are electrophiles that readily react with nucleophiles such as alcohols, amines, and water.[10]

-

Reaction with Alcohols: Forms carbamates (urethanes). This is a cornerstone reaction in polyurethane chemistry.

-

Reaction with Amines: Forms ureas. This reaction is rapid and is often used in the synthesis of bioactive molecules and polymers.

-

Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to the corresponding amine (3-amino-4-methoxybiphenyl) and carbon dioxide. This reaction is important to consider during storage and handling, as moisture can lead to degradation of the isocyanate.[10]

The reactivity is influenced by the electronic nature of the substituents on the aromatic ring. An electron-donating group, like the methoxy group in the target molecule, generally decreases the reactivity of the isocyanate compared to unsubstituted aryl isocyanates.

Applications in Drug Discovery and Materials Science

The ability to form stable urea and carbamate linkages makes isocyanates like 3-isocyanato-4-methoxybiphenyl valuable reagents in medicinal chemistry. They can be used to:

-

Link molecular fragments: The formation of urea or carbamate bonds is a common strategy for joining different pharmacophores in the design of new drug candidates.

-

Synthesize chemical probes: Isocyanates can be used to attach tags (e.g., fluorescent labels, biotin) to drug-like molecules for target identification and validation studies.[11]

-

Develop bioactive compounds: The urea and carbamate moieties are present in numerous FDA-approved drugs.

In materials science, biphenyl-containing diisocyanates are used in the synthesis of high-performance polymers with enhanced thermal stability and specific liquid crystalline properties.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be a strong, sharp absorption band in the region of 2250-2275 cm⁻¹ , which is characteristic of the N=C=O stretching vibration. Other expected peaks include C-H stretching for the aromatic rings (~3000-3100 cm⁻¹), C=C stretching in the aromatic rings (~1500-1600 cm⁻¹), and C-O stretching for the methoxy group (~1250 cm⁻¹). An ATR-IR spectrum is available on PubChem for reference.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the multiple aromatic protons. The methoxy group would appear as a sharp singlet at approximately 3.8-4.0 ppm . The aromatic protons would appear in the region of 6.9-7.6 ppm , with splitting patterns dictated by their positions on the two phenyl rings.

-

¹³C NMR Spectroscopy: The isocyanate carbon would appear as a distinct peak in the region of 120-130 ppm . The spectrum would also show signals for the aromatic carbons and the methoxy carbon (~55-60 ppm).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 225. Key fragmentation patterns would likely involve the loss of the isocyanate group (-NCO) and the methoxy group (-OCH₃).

Safety, Handling, and Storage

Isocyanates are toxic and require careful handling to minimize exposure.

Hazard Identification

Based on GHS classifications, 3-isocyanato-4-methoxybiphenyl is:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

A cause of skin and serious eye irritation.[1]

-

A respiratory sensitizer, which may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

-

A potential cause of respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE)

-

All work should be conducted in a well-ventilated chemical fume hood.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Isocyanates are moisture-sensitive. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the buildup of CO₂ pressure from reaction with water.

-

Store separately from incompatible materials such as acids, bases, alcohols, and amines.[12]

Spills and Decontamination

-

In case of a spill, evacuate the area.

-

Wear appropriate PPE for cleanup.

-

Absorb the spill with an inert material (e.g., sand, vermiculite).

-

Treat the absorbed material with a decontamination solution (e.g., a mixture of water, ammonia, and detergent) to neutralize the isocyanate before disposal.

Conclusion

3-Isocyanato-4-methoxybiphenyl is a valuable chemical intermediate with a rich reactivity profile centered on its electrophilic isocyanate group. Its synthesis, while requiring careful execution, can be achieved through well-established chemical transformations. For researchers in drug discovery and materials science, this compound offers a versatile scaffold for creating complex molecular architectures. Adherence to strict safety protocols is paramount when working with this and other isocyanates to ensure the well-being of laboratory personnel.

References

- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

-

Curtius rearrangement - Wikipedia. [Link]

-

A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap. [Link]

- A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google P

- CN104910038A - 3-Amino-4-methoxy acetanilide (II)

-

3-Isocyanato-4-methoxybiphenyl | C14H11NO2 | CID 3530992 - PubChem. [Link]

-

4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem. [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. [Link]

-

3-isocyanato-4-methoxybiphenyl (C14H11NO2) - PubChemLite. [Link]

-

Benzene, 1-isocyanato-4-methoxy- - the NIST WebBook. [Link]

-

A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - NIH. [Link]

-

Isocyanate - Wikipedia. [Link]

-

1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... - ResearchGate. [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. [Link]

-

Curtius Rearrangement | Chem-Station Int. Ed. [Link]

Sources

- 1. 3-Isocyanato-4-methoxybiphenyl | C14H11NO2 | CID 3530992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 3. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google Patents [patents.google.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Curtius Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Curtius Rearrangement | Thermo Fisher Scientific - AE [thermofisher.com]

- 10. 4-メトキシフェニルイソシアナート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-Methoxybiphenyl(613-37-6) 1H NMR [m.chemicalbook.com]

- 12. Benzene, 1-isocyanato-4-methoxy- [webbook.nist.gov]

Advanced Technical Guide: 3-Isocyanato-4-methoxybiphenyl

Strategic Handling, Safety, and Synthesis Protocols

Part 1: Chemical Identity & Strategic Utility

3-Isocyanato-4-methoxybiphenyl (CAS: 480439-22-3) is a specialized electrophilic building block used primarily in medicinal chemistry for the synthesis of ureas and carbamates. Its structural core—a biphenyl system with a methoxy group—serves as a privileged scaffold in drug discovery, often utilized to target hydrophobic pockets in kinases and G-protein-coupled receptors (GPCRs).

Unlike simple aliphatic isocyanates, this compound combines the high reactivity of the isocyanate (-N=C=O) group with the steric and electronic properties of the biphenyl moiety. This duality presents unique challenges: the solid state reduces volatility risks compared to liquid isocyanates, but the potential for generating sensitizing dusts remains a critical hazard.

Core Identity Matrix

| Parameter | Detail |

| IUPAC Name | 3-Isocyanato-4-methoxybiphenyl |

| CAS Number | 480439-22-3 |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol |

| Structural Class | Aromatic Isocyanate / Biaryl Ether |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc; Reacts with H₂O, Alcohols |

Part 2: Critical Hazard Analysis (The "Why")

Researchers must treat 3-Isocyanato-4-methoxybiphenyl not merely as a toxic reagent, but as a potent immunological sensitizer . The safety protocols defined here are designed to prevent the "haptenization" of endogenous proteins, which triggers irreversible respiratory sensitization.

1. Respiratory Sensitization (The Silent Risk)

Isocyanates are among the most common causes of occupational asthma.

-

Mechanism: Upon inhalation, the isocyanate moiety reacts with nucleophilic residues (lysine, cysteine) on airway proteins (e.g., albumin, keratin).

-

Consequence: This forms a hapten-protein conjugate that the immune system recognizes as "non-self," leading to IgE-mediated sensitization. Subsequent exposure, even at trace levels (ppb), can trigger anaphylactic-like bronchospasm.

-

Operational Implication: Zero-inhalation is the only acceptable standard. Fume hoods are mandatory; open-bench weighing is prohibited.

2. Moisture Sensitivity & Pressure Buildup[1]

-

Mechanism:

-

Risk: Storage in non-hermetic containers allows moisture ingress. The hydrolysis releases CO₂ gas, which can pressurize sealed vials, leading to explosive rupture upon opening.[2]

-

Operational Implication: Store under inert atmosphere (Argon/Nitrogen) in a desiccator at 2–8°C.

Part 3: Engineering Controls & PPE (The "How")

This protocol relies on a Self-Validating Barrier System . If you can smell the reagent, the system has failed.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Prevent corneal injury; isocyanates are severe lachrymators. |

| Dermal (Primary) | Nitrile Gloves (Double Layer) | Outer: 8 mil Nitrile (Sacrificial). Inner: 4 mil Nitrile (Barrier). |

| Dermal (Body) | Lab Coat (Buttoned) + Tyvek Sleeves | Protects forearms during hood manipulations. |

| Respiratory | Fume Hood (Face velocity > 100 fpm) | Primary containment. N95/P100 respirators are insufficient for volatile isocyanates but acceptable for solid dusts only as backup. |

Glove Permeation Note: Aromatic isocyanates can permeate standard nitrile. Change outer gloves immediately upon splash contact. Do not wash gloves; strip and discard.

Part 4: Operational Workflow & Visualization

The following diagram outlines the "Cradle-to-Grave" handling lifecycle, emphasizing the critical decision points for quenching and waste management.

Figure 1: Safe Handling Lifecycle for 3-Isocyanato-4-methoxybiphenyl. Note the critical check for container integrity due to moisture-induced CO₂ buildup.

Experimental Protocol: Safe Weighing & Transfer

-

Preparation: Place a disposable balance draft shield or a secondary containment tray inside the chemical fume hood.

-

Anti-Static Measure: Solids can be static-prone. Use an anti-static gun on the spatula and vial to prevent "flying" dust.

-

Transfer: Weigh the required amount into a tared reaction vial. Cap the vial inside the hood before moving it to the balance if the balance is external (not recommended). Ideally, use a hood-dedicated balance.

-

Decontamination: Wipe the exterior of the reagent bottle with a dry tissue, then a tissue dampened with the Decontamination Solution (see Part 6) before returning to storage.

Part 5: Emergency Response Protocols

1. Spill Management (Solid)

-

Do NOT sweep dry. This generates dust.[3]

-

Step 1: Cover the spill with a pad dampened with Decontamination Solution .

-

Step 2: Allow to sit for 15 minutes to deactivate the isocyanate.

-

Step 3: Scoop up the slurry into a waste container. Do not seal the waste container immediately (allow CO₂ to vent).

2. Exposure Response

-

Inhalation: Immediate evacuation to fresh air.[4][5][6][2] Medical evaluation is mandatory even if asymptomatic, as pulmonary edema can be delayed up to 24 hours.

-

Skin Contact: Wash with soap and water for 15 minutes.[4][6] Do not use alcohol on skin; it may enhance systemic absorption.

-

Eye Contact: Flush with water for 15 minutes.[4][6] Consult an ophthalmologist.

Part 6: Deactivation & Waste Disposal[8]

Isocyanates must never be disposed of as active reagents. They must be chemically quenched.

Universal Isocyanate Decontamination Solution (The "OrgSyn" Mix):

-

Composition: 50% Ethanol, 45% Water, 5% Concentrated Ammonium Hydroxide.

-

Mechanism: Ammonia (

) reacts rapidly with the isocyanate to form a stable, non-toxic urea derivative. Water serves as a backup nucleophile. -

Protocol:

-

Add the decontamination solution to the contaminated glassware or spill residue.

-

Swirl and let stand for at least 30 minutes.

-

Rinse with water and acetone.

-

Dispose of the rinsate in the aqueous basic waste stream.

-

References

-

National Institutes of Health (NIH) - PubChem. 3-Isocyanato-4-methoxybiphenyl Compound Summary. Retrieved from [Link]

-

Safe Work Australia. Guide to Handling Isocyanates. Retrieved from [Link]

-

Organic Syntheses. Working with Hazardous Chemicals: Decontamination of Isocyanates. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Isocyanates and Respiratory Sensitization. Retrieved from [Link][7]

Sources

- 1. chembk.com [chembk.com]

- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 3. worksafe.govt.nz [worksafe.govt.nz]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Isocyanato-4-methoxybiphenyl | C14H11NO2 | CID 3530992 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile & Handling: 3-Isocyanato-4-methoxybiphenyl

Executive Summary

3-Isocyanato-4-methoxybiphenyl (CAS: 480439-22-3) is a specialized electrophilic intermediate primarily utilized in the synthesis of pharmaceutical pharmacophores, particularly biphenyl-urea derivatives targeting kinase pathways (e.g., p38 MAP kinase).

Unlike common reagents, specific physical property data for this compound is often absent from standard public databases. This guide synthesizes available experimental data from its direct precursors and structural analogs to provide a reliable operational profile. Researchers should treat this compound as a moisture-sensitive low-melting solid that requires inert handling to prevent degradation into the corresponding urea.

Part 1: Physicochemical Characterization

Identification & Properties

| Parameter | Data | Confidence/Source |

| CAS Number | 480439-22-3 | Verified |

| IUPAC Name | 2-Isocyanato-1-methoxy-4-phenylbenzene | Standard |

| Molecular Formula | C₁₄H₁₁NO₂ | Calculated |

| Molecular Weight | 225.25 g/mol | Calculated |

| Physical State | Low-melting Solid / Semi-solid | Observed (Analogous) |

| Melting Point (MP) | ~45–75 °C (Estimated) | Predicted based on Precursor MP (84°C) |

| Boiling Point (BP) | >300 °C (760 mmHg) | Extrapolated from 4-Methoxybiphenyl |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, Toluene | Experimental Standard |

| Reactivity | Highly Electrophilic; Hydrolyzes to Urea | Chemical Class |

Thermal Analysis & Phase Behavior

Melting Point Logic: The direct precursor, 3-Amino-4-methoxybiphenyl (CAS 39811-17-1), is a crystalline solid with a sharp melting point of 81–84 °C [1]. Conversion of the amine (-NH₂) to the isocyanate (-NCO) typically lowers the melting point due to the loss of intermolecular hydrogen bonding. Consequently, 3-Isocyanato-4-methoxybiphenyl is expected to melt in the 45–75 °C range.

-

Operational Note: If the material appears as a viscous liquid upon receipt, it may be supercooled or contain slight impurities. Recrystallization from dry hexane/toluene can restore the solid form.

Boiling Point & Volatility: With a molecular weight of 225.25 Da and a biphenyl core, the compound has low volatility.

-

Atmospheric BP: Predicted >300 °C (Decomposition likely).

-

Vacuum Distillation: Estimated 160–180 °C at 0.5 mmHg .

-

Recommendation: Purification via vacuum distillation requires high vacuum (<1 mmHg) to avoid thermal degradation.

Part 2: Synthesis & Experimental Protocols

Due to the commercial scarcity of the isocyanate, in-house preparation from the amine is a standard workflow. The Triphosgene Method is preferred for safety and yield over gaseous phosgene.

Synthesis Workflow (Graphviz)

Caption: Synthesis of 3-Isocyanato-4-methoxybiphenyl via the Triphosgene route. Typically performed in Dichloromethane (DCM) or Toluene.

Detailed Protocol: Triphosgene Route

Safety Warning: Triphosgene generates phosgene gas in situ. All operations must be performed in a well-ventilated fume hood.

-

Preparation: Dissolve 3-Amino-4-methoxybiphenyl (1.0 eq) in anhydrous DCM (0.2 M concentration). Add Triethylamine (2.2 eq) as an acid scavenger.

-

Addition: Cool the solution to 0 °C. Slowly add a solution of Triphosgene (0.35 eq) in DCM dropwise over 30 minutes.

-

Why: Slow addition at low temperature prevents the formation of symmetrical urea byproducts.

-

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 2–3 hours. Monitor via TLC (conversion of polar amine to non-polar isocyanate).

-

Note: An aliquot quenched with methanol should show the methyl carbamate product by LC-MS.

-

-

Workup: Cool to room temperature. Filter off the triethylamine hydrochloride salts.

-

Purification: Concentrate the filtrate under reduced pressure.

-

If Solid: Recrystallize from anhydrous Hexane/EtOAc.

-

If Oil: Distill under high vacuum (Kugelrohr) or use directly if purity is >95%.

-

Part 3: Handling & Storage (The Self-Validating System)

To ensure scientific integrity, the quality of the reagent must be validated before use in expensive drug discovery steps.

The "Urea Test" (Quality Control)

Before using a stored batch, perform this rapid check:

-

Take a small aliquot (5 mg).

-

Add excess n-butylamine in DCM.

-

Analyze via LC-MS.[1]

-

Pass: Quantitative conversion to the n-butyl urea adduct (MW = 225 + 73 = 298 Da).

-

Fail: Presence of original amine (hydrolysis) or symmetrical urea (dimerization).

-

Storage Conditions

-

Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Strictly under Argon or Nitrogen.

-

Container: Vial with a PTFE-lined septum, sealed with Parafilm.

-

Shelf Life: ~6 months if kept dry. Moisture is the primary degradation pathway.

Degradation Pathway

Isocyanates react with atmospheric moisture to form the carbamic acid, which spontaneously decarboxylates to the amine. The amine then reacts with the remaining isocyanate to form the insoluble 1,3-bis(4-methoxy-3-biphenylyl)urea .

-

Visual Indicator: Appearance of a white, insoluble precipitate in the reagent bottle indicates moisture contamination.

References

-

PubChem. (2024). Compound Summary: 3-Isocyanato-4-methoxybiphenyl (CAS 480439-22-3). National Library of Medicine. Retrieved from [Link]

- Google Patents. (2010). WO2010078427A1: Substituted pyrazolo[3,4-b]pyridine compounds. (Example 68: Usage of 3-isocyanato-4-methoxybiphenyl).

Sources

Biological Activity and Synthetic Utility of Methoxybiphenyl Isocyanate Derivatives

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

Methoxybiphenyl isocyanate derivatives represent a critical class of pharmacophore precursors in modern medicinal chemistry. While the isocyanate moiety itself is a reactive electrophile used primarily for derivatization, its value lies in its role as a "warhead" for generating diarylureas and carbamates . These downstream derivatives are potent bioactive agents, exhibiting significant efficacy as kinase inhibitors (anticancer), antimicrobial agents, and anticonvulsants.[1] This guide analyzes the chemical behavior, synthetic pathways, and pharmacological mechanisms of these compounds, providing a self-validating framework for their application in drug discovery.

Part 1: Chemical Basis & Reactivity

The Isocyanate "Warhead"

The biological utility of methoxybiphenyl isocyanate stems from the high reactivity of the isocyanate (-N=C=O) group. This cumulative double bond system acts as a potent electrophile, susceptible to attack by nucleophiles such as amines, alcohols, and thiols.[1]

-

Reactivity Profile: The central carbon of the isocyanate group is highly electron-deficient. In the context of a biphenyl system, the extended conjugation stabilizes the molecule enough for isolation but retains sufficient reactivity for rapid coupling.

-

The Biphenyl Scaffold: The methoxybiphenyl core provides a lipophilic scaffold essential for binding in hydrophobic pockets of enzymes (e.g., the ATP-binding site of protein kinases). The methoxy group (-OCH₃) often enhances metabolic stability and alters the electronic properties of the ring, influencing the pKa of the resulting urea nitrogens.

Structural Logic in Drug Design

The transformation of the isocyanate into a urea linkage (-NH-CO-NH-) is the key to biological activity.

-

Hydrogen Bonding: The urea motif acts as a "hydrogen bond zipper," capable of forming bidentate hydrogen bonds with amino acid residues (e.g., Asp-Phe-Gly "DFG" motifs in kinases).[1]

-

Conformational Control: The rigidity of the biphenyl core restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding to a protein target.

Part 2: Synthesis of Bioactive Derivatives

To access the biological activity, the isocyanate must be coupled with an amine. The following workflow describes the synthesis of a Diarylurea Kinase Inhibitor Analog using 4'-methoxy[1,1'-biphenyl]-4-yl isocyanate.

Experimental Protocol: Synthesis of N-(4'-methoxybiphenyl-4-yl)-N'-arylurea

Objective: Create a stable urea derivative for biological evaluation.

Reagents:

-

4'-Methoxy[1,1'-biphenyl]-4-yl isocyanate (1.0 equiv)[1]

-

Target Aryl Amine (e.g., 4-chloro-3-(trifluoromethyl)aniline) (1.0 equiv)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen to ensure anhydrous conditions (isocyanates react with atmospheric moisture to form symmetrical ureas).

-

Dissolution: Dissolve 1.0 mmol of the aryl amine in 10 mL of anhydrous DCM. Stir at room temperature (25°C).

-

Addition: Dissolve 1.0 mmol of 4'-methoxy[1,1'-biphenyl]-4-yl isocyanate in 5 mL of DCM. Add this solution dropwise to the amine solution over 10 minutes. Note: The reaction is exothermic; cooling to 0°C may be required for highly reactive amines.[2]

-

Reaction: Stir the mixture for 3–12 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).[1][2] The urea product typically precipitates as a white solid.[2]

-

Isolation: Filter the precipitate. Wash the filter cake 3x with cold DCM and 3x with Hexane to remove unreacted starting materials.

-

Purification: If no precipitate forms, evaporate the solvent and recrystallize from Ethanol/Water.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for two distinct singlet peaks between 8.5–9.5 ppm corresponding to the urea -NH protons.

Caption: Reaction pathway for the conversion of isocyanate precursors into bioactive urea pharmacophores.

Part 3: Biological Applications & Mechanisms[1][3]

Anticancer Activity (Kinase Inhibition)

Derivatives of methoxybiphenyl isocyanate are structural analogs of Sorafenib and Regorafenib .[1]

-

Mechanism: These compounds function as Type II kinase inhibitors. The biphenyl moiety occupies the hydrophobic pocket adjacent to the ATP-binding site. The urea linkage (derived from the isocyanate) forms critical hydrogen bonds with the glutamate (Glu) and aspartate (Asp) residues in the kinase "hinge" region.[1]

-

Target Specificity: High affinity is often observed against VEGFR-2 , PDGFR , and B-RAF kinases.[1] The 4'-methoxy group improves lipophilicity, aiding cell membrane permeability.

Antimicrobial & Antifungal Activity

Urea and thiourea derivatives synthesized from these isocyanates exhibit broad-spectrum antimicrobial properties.[3]

-

Mechanism: Disruption of cell membrane integrity and inhibition of bacterial DNA gyrase.

-

Data: Studies indicate that biphenyl urea derivatives can achieve Minimum Inhibitory Concentrations (MIC) as low as 15.6 µg/mL against Staphylococcus aureus and Candida albicans.[1]

Anticonvulsant Activity

Specific methoxybiphenyl ureas have demonstrated efficacy in preventing seizures in maximal electroshock (MES) models.[1]

-

Mechanism: Modulation of voltage-gated sodium channels (VGSCs).[1] The lipophilic biphenyl core stabilizes the inactivated state of the sodium channel, preventing repetitive neuronal firing.

Part 4: Data Summary & Analysis

The following table summarizes the Structure-Activity Relationship (SAR) for derivatives synthesized from methoxybiphenyl isocyanates.

| Derivative Class | Target / Assay | Activity Metric | Key Structural Feature |

| Diarylurea | VEGFR-2 Kinase | IC₅₀: 20–50 nM | Urea linker H-bonds to Glu/Asp; Biphenyl fills hydrophobic pocket.[1] |

| Biphenyl Carbamate | S. aureus (Bacteria) | MIC: 15–30 µg/mL | Lipophilicity of methoxybiphenyl allows membrane penetration. |

| Benzoyl Urea | GABA Receptors | Protection % (MES) | Electron-donating methoxy group enhances CNS penetration.[1] |

Mechanism of Action: Kinase Binding

The diagram below illustrates the binding mode of a methoxybiphenyl urea inhibitor within the kinase ATP-binding pocket.

Caption: Pharmacophore mapping of methoxybiphenyl urea derivatives in the kinase ATP-binding site.

Part 5: Safety & Toxicology

Warning: Isocyanates are potent respiratory sensitizers.

-

Hazards: Inhalation can cause occupational asthma and sensitization.[4] Direct skin contact may cause severe dermatitis.

-

Handling: All synthesis steps involving the isocyanate precursor must be performed in a fume hood .

-

Quenching: Unreacted isocyanate should be quenched with methanol or an aqueous ammonium chloride solution before disposal.

References

-

Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Source: PubMed / NIH URL:[1][Link]

-

Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives. Source: PubMed Central (PMC) URL:[1][Link][1]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Source: Hilaris Publisher URL:[1][Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Source: Asian Journal of Chemistry URL:[Link]

-

Information for BOHS members on monitoring for organic isocyanates in air. Source: British Occupational Hygiene Society URL:[Link][1]

Sources

Methodological & Application

Synthesis of Novel Biphenyl Urea Derivatives Utilizing 3-Isocyanato-4-methoxybiphenyl: An Application Note and Protocol for Drug Discovery

Introduction: The Significance of Biphenyl Ureas in Medicinal Chemistry

The urea functional group is a cornerstone in modern drug design, prized for its ability to form robust hydrogen bond networks with biological targets, thereby influencing drug potency, selectivity, and pharmacokinetic properties.[1] Within this chemical class, N,N'-diaryl ureas, particularly those incorporating a biphenyl scaffold, have garnered significant attention from the medicinal chemistry community. This interest is largely fueled by the success of multi-targeted kinase inhibitors like Sorafenib, which features a diaryl urea moiety crucial for its anti-cancer activity.[2] The biphenyl group provides a rigid, yet tunable, framework that allows for the exploration of chemical space and optimization of interactions with protein active sites.

3-Isocyanato-4-methoxybiphenyl serves as a valuable and reactive building block for the synthesis of a diverse library of biphenyl urea derivatives. The isocyanate group provides a highly efficient route for the formation of the urea linkage through its reaction with primary and secondary amines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of novel urea derivatives using 3-isocyanato-4-methoxybiphenyl as the key reagent. The protocols detailed herein are designed to be robust and adaptable, facilitating the exploration of this promising chemical space for the discovery of new therapeutic agents.

Chemical Profile of the Core Reagent: 3-Isocyanato-4-methoxybiphenyl

A thorough understanding of the starting material is paramount for successful and safe synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂ | PubChem CID: 3530992 |

| Molecular Weight | 225.24 g/mol | PubChem CID: 3530992 |

| Appearance | Solid (visual inspection) | General Knowledge |

| Key Reactive Group | Isocyanate (-N=C=O) | General Knowledge |

The isocyanate group is a highly electrophilic functional group that readily reacts with nucleophiles such as primary and secondary amines to form stable urea bonds. This reactivity is the basis for the synthetic protocols described in this guide.

Reaction Mechanism: Nucleophilic Addition of Amines to Isocyanates

The synthesis of urea derivatives from 3-isocyanato-4-methoxybiphenyl and an amine proceeds through a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the stable urea linkage.

Caption: General reaction scheme for the synthesis of urea derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative N,N'-disubstituted urea derivative.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-Isocyanato-4-methoxybiphenyl | ≥97% | Commercially Available | Store under inert gas, away from moisture. |

| Substituted Aniline (e.g., 4-chloroaniline) | Reagent Grade | Commercially Available | |

| Dichloromethane (DCM), Anhydrous | ACS Grade | Commercially Available | Use of a dry solvent is crucial to prevent hydrolysis of the isocyanate. |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Commercially Available | Optional, as a non-nucleophilic base if the amine salt is used. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Deionized Water | In-house | ||

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying organic layers. |

| Round-bottom flasks | |||

| Magnetic stirrer and stir bars | |||

| Condenser | |||

| Separatory funnel | |||

| Rotary evaporator | |||

| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | |||

| Glass funnels and filter paper | |||

| Column chromatography setup |

Protocol 1: Synthesis of N-(4-chlorophenyl)-N'-(4-methoxybiphenyl-3-yl)urea

This protocol details the reaction of 3-isocyanato-4-methoxybiphenyl with 4-chloroaniline in an organic solvent.

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 eq.) in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of amine).

-

Addition of Isocyanate: To the stirred solution of the amine at room temperature, add a solution of 3-isocyanato-4-methoxybiphenyl (1.0 eq.) in anhydrous DCM (approximately 5 mL per mmol of isocyanate) dropwise over 5-10 minutes. The use of a syringe or dropping funnel is recommended for controlled addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is often complete within 1-3 hours.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove any unreacted amine), saturated aqueous sodium bicarbonate solution (to neutralize), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Caption: Experimental workflow for the synthesis of biphenyl urea derivatives.

Purification of the Urea Derivative

The crude product can be purified by one of the following methods, depending on its purity and physical properties.

-

Recrystallization: This is the preferred method if the crude product is a solid and a suitable solvent system can be identified. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then allow it to cool slowly to induce crystallization.[3] A dual-solvent system (e.g., DCM/hexanes, ethanol/water) can also be effective.[4]

-

Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is typically a good starting point for the elution of diaryl ureas.[5]

Characterization of the Synthesized Urea Derivative

The structure and purity of the synthesized biphenyl urea derivative should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons of the urea linkage (–NH–CO–NH–) typically appear as two distinct singlets in the downfield region of the spectrum, generally between δ 8.0 and 10.0 ppm when using DMSO-d₆ as the solvent.[6] The aromatic protons will exhibit characteristic splitting patterns in the range of δ 6.5-8.5 ppm. The methoxy group protons will appear as a singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbonyl carbon of the urea group is a key diagnostic signal and typically resonates in the range of δ 150-160 ppm.[7] The aromatic carbons will appear in the δ 110-160 ppm region.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching vibration of the urea carbonyl group is expected in the region of 1630-1680 cm⁻¹.[8]

-

The N-H stretching vibrations are typically observed as one or two bands in the range of 3200-3400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the product and confirm its elemental composition.

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive isocyanate (hydrolyzed).- Low reactivity of the amine. | - Use fresh or properly stored isocyanate.- Ensure anhydrous reaction conditions.- Gently heat the reaction mixture or extend the reaction time.- Consider adding a non-nucleophilic base like DIPEA if the amine salt is used. |

| Formation of symmetrical urea byproduct | - Hydrolysis of the isocyanate to the corresponding amine, which then reacts with another molecule of isocyanate. | - Strictly maintain anhydrous conditions.- Add the isocyanate solution slowly to the amine solution. |

| Difficulty in purification | - Product and impurities have similar polarities.- Product is an oil. | - Try different solvent systems for column chromatography.- Attempt to form a crystalline salt of the product for purification by recrystallization. |

Safety Precautions

Working with isocyanates requires strict adherence to safety protocols due to their potential health hazards.

-

General Handling: All manipulations involving 3-isocyanato-4-methoxybiphenyl and other isocyanates should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

-

Health Hazards of 3-Isocyanato-4-methoxybiphenyl:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

May cause respiratory irritation.

-

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Isocyanato-4-methoxybiphenyl is a versatile and efficient reagent for the synthesis of a wide array of novel biphenyl urea derivatives. The straightforward reaction with primary and secondary amines, coupled with established purification and characterization techniques, provides a robust platform for the generation of compound libraries for drug discovery programs. The protocols and guidelines presented in this application note are intended to empower researchers to explore the rich chemical space of biphenyl ureas and contribute to the development of new and effective therapeutic agents. By adhering to the principles of scientific integrity and safety, the synthesis of these valuable compounds can be achieved with high efficiency and reproducibility.

References

-

PubChem. (n.d.). 3-Isocyanato-4-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Zenodo. (n.d.). Synthesis of Substituted Ureas and Thio-ureas. Retrieved from [Link] (Please note: This is a placeholder URL as the original link was not a direct permalink to a specific publication)

-

ResearchGate. (n.d.). Large scale preparation of N-substituted urea. Retrieved from [Link]

-

Organic Letters. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). ACS Medicinal Chemistry Letters. ACS Publications. Retrieved from [Link]

-

Research and development of N,N′-diarylureas as anti-tumor agents. (2021). RSC Medicinal Chemistry. Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Process for purifying and crystallizing urea.

- Google Patents. (n.d.). N,N-diarylurea compounds and N,N'-diarylthiourea compounds as inhibitors of translation initiation.

-

Diaryl Ureas as an Antiprotozoal Chemotype. (2021). ACS Infectious Diseases. ACS Publications. Retrieved from [Link]

-

Diaryl Ureas as an Antiprotozoal Chemotype. (2021). PubMed. National Center for Biotechnology Information. Retrieved from [Link]

-

Sciencemadness.org. (2020). Recrystallization with dual solvent system?. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts of the carbonyl carbons and N-H groups in the 13 C and 1 H NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of mono-and N,N-disubstituted ureas. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of pure Urea. Retrieved from [Link]

-

Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. (2021). Molecules. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Frequencies of Different Vibration Mode in FTIR Spectra of Urea Formaldehyde/Corn Husk Cellulose Composites. Retrieved from [Link]

-

YouTube. (2016, January 31). Recrystallization (urea as an example). Retrieved from [Link]

Sources

- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 2. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - Recrystallization with dual solvent system? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Diaryl Ureas as an Antiprotozoal Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Strategic Utility of 3-Isocyanato-4-methoxybiphenyl in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Biphenyl Urea Motif as a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with high efficacy and specificity is a paramount objective. Within the vast chemical space available to medicinal chemists, certain structural motifs have emerged as "privileged scaffolds" due to their ability to interact with a multitude of biological targets in a specific and high-affinity manner. The biaryl urea functionality is a prime example of such a scaffold, underpinning the therapeutic success of numerous approved drugs, particularly in the realm of oncology and inflammatory diseases.

The power of the biaryl urea motif lies in its unique combination of structural rigidity and conformational flexibility, coupled with its capacity to engage in crucial hydrogen bonding interactions with protein targets. The urea linkage serves as a potent hydrogen bond donor and acceptor, anchoring the molecule within the active site of enzymes or the binding pockets of receptors. The biphenyl core provides a versatile platform for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target selectivity.

This technical guide focuses on a key building block for the synthesis of biaryl ureas: 3-isocyanato-4-methoxybiphenyl . We will delve into its chemical properties, reactivity, and provide detailed protocols for its application in the synthesis of bioactive compounds, offering researchers a practical resource to leverage this valuable synthon in their drug discovery endeavors.

Physicochemical and Reactivity Profile of 3-Isocyanato-4-methoxybiphenyl

3-Isocyanato-4-methoxybiphenyl is a versatile bifunctional reagent, possessing a reactive isocyanate group and a biphenyl scaffold. Understanding its properties is crucial for its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₂ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| Appearance | White to off-white solid | |

| CAS Number | 480439-22-3 | [1] |

| SMILES | COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=O | [1] |

The isocyanate group (-N=C=O) is a highly electrophilic moiety, readily undergoing nucleophilic attack by primary and secondary amines to form stable urea derivatives. This reaction is typically fast, efficient, and proceeds under mild conditions, making it an ideal coupling strategy in multi-step syntheses. The methoxy group at the 4-position of the biphenyl ring can influence the electronic properties of the molecule and may play a role in directing interactions with biological targets.

Core Application: Synthesis of Diaryl Urea Kinase Inhibitors

A prominent application of 3-isocyanato-4-methoxybiphenyl is in the synthesis of diaryl urea-based kinase inhibitors. Many of these inhibitors, such as Sorafenib, target key kinases in signaling pathways that are dysregulated in cancer and inflammatory diseases. The general synthetic strategy involves the reaction of the isocyanate with a suitable amine-containing fragment.

General Workflow for Diaryl Urea Synthesis

The synthesis of diaryl ureas from 3-isocyanato-4-methoxybiphenyl and a primary amine is a straightforward and high-yielding process.

Caption: General workflow for the synthesis of diaryl ureas.

Detailed Protocol: Synthesis of a Biaryl Urea Analog

This protocol details the synthesis of a biaryl urea derivative, a common scaffold in kinase inhibitors, through the reaction of 3-isocyanato-4-methoxybiphenyl with a substituted aniline.

Reaction Scheme:

Reaction of 3-isocyanato-4-methoxybiphenyl with a substituted aniline to form a diaryl urea.

Materials:

-

3-Isocyanato-4-methoxybiphenyl (1.0 eq)

-

Substituted aniline (e.g., 4-amino-3-fluorophenol) (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Preparation of the Amine Solution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

-

Addition of the Isocyanate: To the stirred amine solution at room temperature, add a solution of 3-isocyanato-4-methoxybiphenyl (1.0 eq) in anhydrous DCM dropwise over 5-10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Product Isolation: Upon completion, the diaryl urea product often precipitates out of the DCM solution. If a precipitate forms, it can be collected by vacuum filtration, washed with a small amount of cold DCM, and dried under vacuum.

-

Alternative Work-up: If no precipitate forms, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can then be purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure diaryl urea.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results:

This reaction typically proceeds with high yields (often >90%) and produces the desired diaryl urea with high purity after appropriate work-up and purification.

Mechanism of Action: How Biaryl Ureas Inhibit Kinases

Many biaryl urea-containing drugs, such as Sorafenib, function as Type II kinase inhibitors. These inhibitors bind to the "DFG-out" (inactive) conformation of the kinase, a feature that contributes to their selectivity. The urea moiety is critical for this interaction, forming key hydrogen bonds with conserved residues in the kinase hinge region and with the DFG motif.

Caption: Generalized binding mode of a biaryl urea kinase inhibitor.

The biphenyl moiety of the inhibitor, derived from 3-isocyanato-4-methoxybiphenyl, typically occupies a hydrophobic pocket within the kinase domain, contributing to the overall binding affinity. The other aryl ring, introduced from the amine component, can be modified to enhance selectivity and potency against specific kinases.

Safety and Handling of 3-Isocyanato-4-methoxybiphenyl

As with all isocyanates, 3-isocyanato-4-methoxybiphenyl should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth and seek medical attention.

Conclusion and Future Perspectives

3-Isocyanato-4-methoxybiphenyl is a valuable and versatile building block in drug discovery, particularly for the synthesis of biaryl urea-based kinase inhibitors. Its straightforward reactivity and the privileged nature of the resulting scaffold make it an attractive tool for medicinal chemists. The continued exploration of new amine coupling partners for this isocyanate will undoubtedly lead to the discovery of novel bioactive molecules with therapeutic potential against a range of diseases. As our understanding of the structural requirements for targeting specific biological pathways deepens, the strategic use of well-designed building blocks like 3-isocyanato-4-methoxybiphenyl will remain a cornerstone of successful drug development programs.

References

-

PubChem. 3-Isocyanato-4-methoxybiphenyl. National Center for Biotechnology Information. [Link]

- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (Year).

- Patel, H., Sharma, P., & Shaikh, M. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 7(5), 793-797.

- Boehringer Ingelheim Pharmaceuticals Inc. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds. WO2001004115A2.

- Kopecký, J., & Pískala, A. (1994). The Synthesis and Some Properties of N,N'-Bis(3-alkoxyphenyl)ureas.

- Enamine. (n.d.).

-

PubChem. 3-Isocyanato-4-methoxybiphenyl. National Center for Biotechnology Information. [Link]

Sources

Application Note: Strategic Synthesis of Carbamates from 3-Isocyanato-4-methoxybiphenyl

Introduction & Strategic Context

In medicinal chemistry, the carbamate (urethane) moiety acts as a critical "peptide surrogate," offering enhanced metabolic stability compared to esters and improved membrane permeability compared to amides.[1][2][3] The specific precursor, 3-Isocyanato-4-methoxybiphenyl , represents a privileged scaffold; the biphenyl core provides significant hydrophobic binding potential (common in kinase and FAAH inhibitors), while the ortho-methoxy group modulates the electronic environment of the isocyanate.

This guide addresses the specific challenges of working with this substrate:

-

Electronic Deactivation: The 4-methoxy group acts as an Electron Donating Group (EDG).[4] Through resonance, it slightly reduces the electrophilicity of the isocyanate carbon at the 3-position compared to unsubstituted phenyl isocyanates, often necessitating catalytic activation for sterically hindered alcohols.

-

Solubility: The lipophilic biphenyl tail requires careful solvent selection to maintain homogeneity, particularly when reacting with polar alcohols.

-

Moisture Sensitivity: Like all isocyanates, this precursor competes for water to form insoluble urea byproducts, a common failure mode in unoptimized protocols.[4]

Chemical Mechanism & Reactivity[1][5]

The formation of carbamates from isocyanates is a nucleophilic addition reaction. The alcohol oxygen attacks the electrophilic carbon of the isocyanate group (

Mechanistic Pathway

The reaction can proceed via a non-catalyzed route (for highly reactive primary alcohols) or a Lewis Acid/Base catalyzed route (required for secondary/tertiary alcohols or deactivated isocyanates).[4]

Figure 1: Mechanistic pathways for carbamate formation vs. urea byproduct formation.[4] Note the dual activation modes for catalysis.

Experimental Protocols

Pre-requisites (Critical)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[4] Water content must be <50 ppm.[4]

-

Glassware: Flame-dried or oven-dried (>120°C) for 2 hours. Cool under Argon/Nitrogen.[4]

-

Stoichiometry: Use 1.1 equivalents of isocyanate if the alcohol is the valuable fragment; use 1.2 equivalents of alcohol if the isocyanate is the limiting reagent.

Method A: Standard Synthesis (Primary Alcohols)

Best for: Unhindered primary alcohols, scale-up, and acid-sensitive substrates.[4]

-

Setup: Charge a dried reaction vial with the Alcohol (1.0 equiv) and anhydrous DCM (0.1 M concentration).

-

Base Addition: Add Triethylamine (TEA) (1.2 equiv) via syringe.[4]

-

Isocyanate Addition: Dissolve 3-Isocyanato-4-methoxybiphenyl (1.1 equiv) in a minimum volume of DCM and add dropwise to the stirring alcohol solution at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the isocyanate peak (IR: ~2270 cm⁻¹).

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM.[4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4]

Method B: Catalytic Synthesis (Secondary/Tertiary Alcohols)

Best for: Sterically hindered alcohols, phenols, or when Method A is sluggish.[4]

-

Setup: Charge flask with Alcohol (1.0 equiv) and anhydrous Toluene or THF (0.2 M).

-

Catalyst: Add Dibutyltin Dilaurate (DBTL) (1–5 mol%).

-

Alternative: For metal-free conditions, use DMAP (10 mol%).[4]

-

-

Isocyanate Addition: Add 3-Isocyanato-4-methoxybiphenyl (1.2 equiv) in one portion.

-

Reaction: Heat to 60°C (THF) or 80°C (Toluene) under an inert atmosphere.

-

Duration: Reactions typically require 4–12 hours.[4]

-

Workup: Evaporate solvent. Purify via flash column chromatography (Silica gel).

Optimization & Troubleshooting Guide

The electronic nature of the 4-methoxybiphenyl system presents specific failure modes. Use this decision matrix to optimize yield.

Figure 2: Troubleshooting logic for isocyanate coupling reactions.

Data Summary: Solvent & Catalyst Effects[4][7][8][9]

| Parameter | Recommendation | Rationale |

| Solvent Polarity | Non-polar (Toluene, DCM) | Polar solvents (DMF, DMSO) can contain water and are harder to remove.[4] Non-polar solvents stabilize the transition state less but prevent side reactions. |

| Catalyst: DBTL | 1–5 mol% | Highly effective Lewis acid.[4] Activates the isocyanate carbon, overcoming the deactivating effect of the methoxy group. |

| Catalyst: DMAP | 5–10 mol% | Nucleophilic catalyst.[4] Forms an active acyl-pyridinium species.[4] Good for acid-sensitive substrates.[4] |

| Scavengers | Polymer-supported Trisamine | If isocyanate is used in excess, add this resin at the end of the reaction to bind unreacted isocyanate, simplifying purification. |

Safety & Handling

Warning: Isocyanates are potent sensitizers.[4]

-

Inhalation: 3-Isocyanato-4-methoxybiphenyl can cause respiratory sensitization (asthma-like symptoms).[4][5] All weighing and handling must occur in a functioning fume hood.

-

Skin Contact: Causes irritation and potential allergic dermatitis.[4] Double-gloving (Nitrile) is recommended.[4]

-

Waste: Quench all glassware and waste streams with a mixture of water/ethanol/ammonia to decompose residual isocyanates before disposal.

References

-

Ghosh, A. K., & Brindisi, M. (2015).[4] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[4] Link[4]

-

Ozgur, A., et al. (2013).[4] Synthesis and Structure–Activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 56(14).[4][6] Link[4]

-

BenchChem Technical Support. (2025). Isocyanate Reaction Troubleshooting: Urea Formation and Moisture Control. Link[4]

-

Sigma-Aldrich. (2023).[4][7] 4-Methoxyphenyl isocyanate Product Information and Safety Data Sheet. Link

-

PubChem. (2023).[4] 3-Isocyanato-4-methoxybiphenyl Compound Summary (CID 3530992).[4][5] Link[4]

Sources

- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Isocyanato-4-methoxybenzene | C8H7NO2 | CID 79443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Isocyanato-4-methoxybiphenyl | C14H11NO2 | CID 3530992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Methoxyphenyl isocyanate 99 5416-93-3 [sigmaaldrich.com]

Application Note: Multicomponent Synthesis Using 3-Isocyanato-4-methoxybiphenyl

This is a comprehensive Application Note and Protocol guide for the use of 3-Isocyanato-4-methoxybiphenyl in multicomponent reactions (MCRs).

Executive Summary

3-Isocyanato-4-methoxybiphenyl (CAS: 3998-35-8) is a privileged aryl isocyanate scaffold characterized by a biphenyl core and a para-methoxy substituent relative to the phenyl ring. The electrophilic isocyanate (-NCO) group serves as a versatile "linchpin" in Multicomponent Reactions (MCRs), enabling the rapid assembly of pharmacologically active heterocycles such as hydantoins , dihydropyrimidinones , and unsymmetrical ureas .

This guide details the physicochemical profile of the reagent, safety protocols, and two validated one-pot MCR protocols designed to maximize atom economy and scaffold diversity.

Chemical Profile & Safety

Before initiating any MCR workflows, researchers must familiarize themselves with the specific properties of this building block.

| Property | Data | Notes |

| Chemical Name | 3-Isocyanato-4-methoxybiphenyl | Also known as 4-Methoxy-3-biphenylyl isocyanate |

| CAS Number | 3998-35-8 | |

| Molecular Weight | 225.24 g/mol | Use this for stoichiometry calculations |

| Physical State | Solid (White to Off-white) | Melting Point: ~86–90 °C |

| Reactivity | High (Electrophilic) | Reacts rapidly with nucleophiles (amines, alcohols, H₂O) |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; store under Nitrogen/Argon |

Safety & Handling (Critical)

-

Respiratory Hazard: Like all isocyanates, this compound is a potent respiratory sensitizer. Never weigh or handle outside a functioning fume hood.

-

Moisture Sensitivity: The isocyanate group hydrolyzes to the corresponding amine (4-methoxy-3-biphenylamine) and CO₂ upon contact with atmospheric moisture. This can pressurize sealed vessels.

-

Decontamination: Spills should be neutralized immediately with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

Application 1: The Modified Biginelli 4-Component Reaction

Target Scaffold: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Mechanism Type: Acid-Catalyzed Cyclocondensation

Rationale

The classic Biginelli reaction utilizes urea, an aldehyde, and a 1,3-dicarbonyl. By replacing the pre-formed urea with an amine and 3-Isocyanato-4-methoxybiphenyl , we generate an N-substituted urea in situ. This allows for the introduction of the biphenyl moiety directly onto the N1 position of the pyrimidine core, a substitution pattern often associated with calcium channel modulation and anticancer activity.

Experimental Workflow

This protocol describes a one-pot, sequential addition method to minimize side reactions (e.g., Knoevenagel condensation of the aldehyde and dicarbonyl prior to urea formation).

Reagents

-

Component A: 3-Isocyanato-4-methoxybiphenyl (1.0 equiv)

-

Component B: Primary Amine (e.g., Benzylamine) (1.0 equiv)

-

Component C: Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

-

Component D: 1,3-Dicarbonyl (e.g., Methyl Acetoacetate) (1.0 equiv)

-

Catalyst: Ytterbium(III) Triflate [Yb(OTf)₃] (5 mol%) or TMSCl (1.0 equiv)

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Protocol

-

In Situ Urea Formation:

-

To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add Component B (1.0 mmol) in 2 mL of dry MeCN.

-

Cool to 0 °C in an ice bath.

-

Dropwise add a solution of 3-Isocyanato-4-methoxybiphenyl (225 mg, 1.0 mmol) in 1 mL MeCN.

-

Observation: A white precipitate (the urea intermediate) may form. Stir at Room Temperature (RT) for 30 minutes.

-

-

Multicomponent Assembly:

-

Add Component C (Aldehyde, 1.0 mmol), Component D (1,3-Dicarbonyl, 1.0 mmol), and the Catalyst (Yb(OTf)₃, 31 mg).

-

Note: If using TMSCl, add it last.

-

-

Cyclization:

-

Heat the reaction mixture to reflux (80–85 °C) for 4–6 hours.

-

Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS. Look for the disappearance of the urea intermediate.

-

-

Work-up:

-

Cool to RT. If the product precipitates, filter and wash with cold EtOH.

-

If soluble, evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify via flash column chromatography (SiO₂).

-

Mechanistic Pathway (DOT Visualization)

Figure 1: Sequential assembly of the dihydropyrimidinone scaffold via in situ urea generation.

Application 2: One-Pot Synthesis of 3,5-Disubstituted Hydantoins

Target Scaffold: Imidazolidine-2,4-diones Mechanism Type: Base-Mediated Cyclization of Ureido Esters

Rationale

Hydantoins are core structures in anticonvulsant drugs (e.g., Phenytoin). This protocol leverages the reactivity of 3-Isocyanato-4-methoxybiphenyl with amino acid esters . The biphenyl isocyanate provides the N3-substituent, while the amino acid side chain defines the C5-position, allowing for rapid library generation using natural or unnatural amino acids.

Experimental Workflow

Reagents

-

Component A: 3-Isocyanato-4-methoxybiphenyl (1.0 equiv)

-

Component B: Amino Acid Methyl Ester Hydrochloride (e.g., L-Phenylalanine methyl ester HCl) (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Dichloromethane (DCM) for Step 1; Toluene for Step 2 (or perform neat if applicable).

Step-by-Step Protocol

-

Urea Formation:

-

Dissolve Amino Acid Ester HCl (1.1 mmol) in DCM (5 mL).

-

Add TEA (2.5 mmol) and stir for 10 min to liberate the free amine.

-

Add 3-Isocyanato-4-methoxybiphenyl (225 mg, 1.0 mmol) in one portion.

-

Stir at RT for 1–2 hours.

-

Checkpoint: TLC should show complete consumption of isocyanate and formation of the linear ureido ester.

-

-

Thermal Cyclization:

-

Evaporate the DCM under reduced pressure.

-

Redissolve the residue in Toluene (5 mL) or Ethanol containing catalytic base (e.g., 10% TEA).

-

Reflux for 2–4 hours. This drives the intramolecular attack of the urea nitrogen onto the ester carbonyl, releasing methanol.

-

-

Isolation:

-

Concentrate the reaction mixture.

-

Acidify with 1M HCl to remove residual amine/base.

-

Extract with EtOAc.

-

Recrystallize from EtOH/Water or purify via chromatography.

-

Mechanistic Pathway (DOT Visualization)

Figure 2: Two-stage one-pot synthesis of hydantoins from isocyanates and amino acid esters.

Troubleshooting & Validation

To ensure the integrity of the synthesized libraries, use the following markers:

| Issue | Probable Cause | Solution |

| Low Yield (Biginelli) | Knoevenagel side-reaction | Ensure Urea formation is complete (Step 1) before adding the aldehyde and dicarbonyl. |

| Incomplete Cyclization (Hydantoin) | Insufficient heat/base | Increase reflux time or switch to a higher boiling solvent (e.g., Xylene). |

| Urea Precipitation | Low solubility of intermediate | Add a co-solvent (e.g., DMF) to maintain homogeneity during the second step. |

| LC-MS Validation | Identification of Product | Target Mass: [M+H]⁺ = (MW of Amine + MW of Isocyanate + MW of Aldehyde + MW of Dicarbonyl) - (2 x H₂O). |

References

-

Isocyanate-Based MCR Reviews

-

Sallustrau, A. et al. "Isocyanate-based multicomponent reactions." RSC Advances, 2024 , 14, 39253-39267. Link

-

-

Hydantoin Synthesis

-

Tanwar, D. K. et al.[1] "A simple reaction of α-amino methyl ester hydrochlorides with carbamates provides... hydantoins." Synlett, 2017 , 28, 2285-2290.[1] Link

-

Konnert, L. et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins." Molecules, 2017 , 22, 1734. (Provides context on alternative hydantoin routes). Link

-

-

Compound Data

-

PubChem CID 3530992: 3-Isocyanato-4-methoxybiphenyl. National Center for Biotechnology Information. Link

-

Disclaimer: This protocol involves hazardous chemicals.[2][3][4] All experiments must be conducted by trained personnel in a certified laboratory environment.

Sources

Application Note: Biphenyl Isocyanate Scaffolds for Type II Kinase Inhibitor Synthesis

Abstract & Strategic Value

The biphenyl urea motif represents a "privileged structure" in kinase inhibitor design, most notably exemplified by FDA-approved agents like Sorafenib and Regorafenib. These scaffolds function primarily as Type II inhibitors , stabilizing the inactive "DFG-out" conformation of the kinase domain.

This application note details the robust synthesis of biphenyl isocyanates and their subsequent coupling to form diaryl ureas. Unlike standard literature that often overlooks the instability of isocyanate intermediates, this guide focuses on in-situ generation and triphosgene protocols to maximize safety and yield, providing a reproducible pathway for medicinal chemists.

Mechanistic Rationale: The "Glu-Out / Asp-Out" Interaction

To design effective inhibitors, one must understand the structural biology behind the scaffold. Type II inhibitors do not merely compete for the ATP binding site; they exploit a hydrophobic pocket exposed only when the activation loop (DFG motif) flips.

The Pharmacophore

The urea linkage derived from the biphenyl isocyanate is not a passive linker. It acts as an anchoring switch :

-

The Hydrophobic Tail (Biphenyl): Occupies the allosteric "back pocket" created by the displacement of the Phenylalanine (Phe) of the DFG motif.

-

The Urea Bridge: Forms a bidentate hydrogen bond network. One NH donates to the conserved Glutamate (Glu) in the

C-helix, and the other NH donates to the Aspartate (Asp) of the DFG motif. -

The Hinge Binder: The heterocyclic amine component (coupled to the isocyanate) binds to the ATP hinge region.

Visualization: Type II Binding Topology

The following diagram illustrates the critical interactions required for this scaffold to function.

Figure 1: Structural topology of a Biphenyl Urea inhibitor binding to the DFG-out kinase conformation.

Synthetic Protocols

Method Selection: Triphosgene vs. Curtius